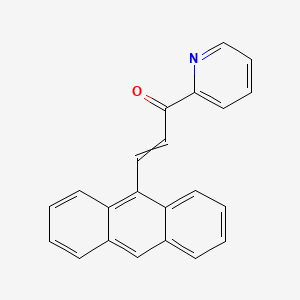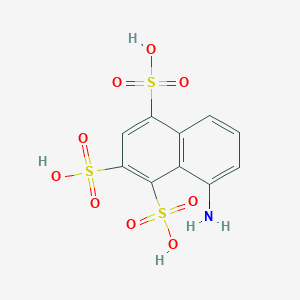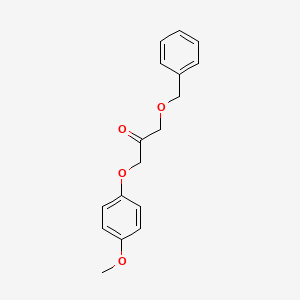![molecular formula C8H7N3O6S2 B14245796 [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid CAS No. 256337-41-4](/img/structure/B14245796.png)
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is an organic compound that features a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted thioureas, and various other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Nitrobenzoyl)carbamothioyl]sulfamic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and processes within the cell.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide: Similar in structure but with a methyl group instead of a nitro group.
N-[(4-sulfamoylphenyl)carbamothioyl] amides: Structurally related compounds with sulfamoyl groups.
Uniqueness
[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid is unique due to its combination of a nitrobenzoyl group, a carbamothioyl group, and a sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
256337-41-4 |
|---|---|
Molecular Formula |
C8H7N3O6S2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
(4-nitrobenzoyl)carbamothioylsulfamic acid |
InChI |
InChI=1S/C8H7N3O6S2/c12-7(9-8(18)10-19(15,16)17)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,15,16,17)(H2,9,10,12,18) |
InChI Key |
QAXKSNXUTURFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NS(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)

![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)



![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)

![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)


